Pentadecafluorooctanoic acid cesium salt

Description

Historical Development and Nomenclature

The historical development of this compound is intrinsically linked to the broader evolution of perfluorinated compounds and the discovery of cesium itself. Cesium was first discovered in 1860 by German chemist Robert Bunsen and physicist Gustav Kirchhoff through the newly developed method of flame spectroscopy. The element derived its name from the Latin word "caesius," meaning 'bluish grey,' due to the characteristic bright blue lines observed in its emission spectrum. This fundamental discovery laid the groundwork for the eventual synthesis of cesium-based perfluorinated compounds decades later.

The development of perfluorooctanoic acid and its derivatives emerged during the mid-20th century as part of industrial efforts to create specialized chemical intermediates. The electrochemical fluorination processes that enabled the production of perfluorinated carboxylic acids were developed primarily for industrial applications requiring exceptional chemical stability and unique surface-active properties. The specific cesium salt variant was synthesized to combine the unique properties of the perfluorinated acid with the distinctive characteristics imparted by the cesium cation.

The systematic nomenclature of this compound reflects its structural composition, with "pentadecafluoro" indicating the presence of fifteen fluorine atoms, "octanoic" denoting the eight-carbon chain length, and "cesium salt" specifying the ionic form. Alternative nomenclature includes cesium perfluorooctanoate, which is commonly encountered in scientific literature. The Chemical Abstracts Service registry number 17125-60-9 provides definitive identification for this specific compound.

Structural Characteristics and Chemical Identification

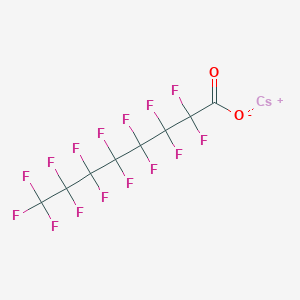

This compound possesses a distinctive molecular structure characterized by the molecular formula C8CsF15O2 and a molecular weight of 545.97 grams per mole. The compound consists of a perfluorinated octanoic acid backbone with a cesium cation balancing the charge of the carboxylate anion. The structural framework features a linear chain of eight carbon atoms, with fifteen fluorine atoms occupying all available bonding positions except for the carboxyl group terminus.

The International Union of Pure and Applied Chemistry name for this compound is cesium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate. The InChI key PQDXWJANZZPCQZ-UHFFFAOYSA-M provides a unique computational identifier for the molecular structure. The compound's structural formula can be represented as C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Cs+], illustrating the ionic nature of the cesium-carboxylate interaction.

Table 1: Fundamental Chemical Properties of this compound

The structural integrity of this compound is maintained through the exceptionally strong carbon-fluorine bonds, which exhibit bond energies significantly higher than carbon-hydrogen bonds. This characteristic contributes to the compound's remarkable chemical stability and resistance to degradation under various environmental conditions. The cesium cation interacts with the carboxylate group through ionic bonding, creating a salt that maintains the structural benefits of the perfluorinated chain while exhibiting enhanced solubility characteristics compared to the parent acid.

Position in Perfluoroalkyl Substances Family

This compound occupies a significant position within the extensive family of per- and polyfluoroalkyl substances. These substances are defined as aliphatic compounds containing one or more carbon atoms where all hydrogen substituents have been replaced by fluorine atoms, containing the perfluoroalkyl moiety CnF2n+1. Within this classification, this compound belongs specifically to the perfluoroalkyl carboxylic acids subgroup, which are characterized by the presence of a carboxylic acid functional group attached to a fully fluorinated alkyl chain.

The compound represents a specific example of perfluoroalkyl carboxylic acids, which follow the general formula CnF(2n+1)CO2H and belong to the broader class of per- and polyfluoroalkyl substances. These compounds are organofluorine analogues of ordinary carboxylic acids but exhibit significantly enhanced acidity and pronounced hydrophobic characteristics. The cesium salt form specifically demonstrates how cation exchange can modify the solubility and aggregation properties of these perfluorinated systems while maintaining the core structural characteristics that define this chemical family.

Table 2: Classification of this compound within Per- and Polyfluoroalkyl Substances

| Classification Level | Category | Characteristics |

|---|---|---|

| Primary Family | Per- and Polyfluoroalkyl Substances | Contains perfluoroalkyl moiety CnF2n+1 |

| Subgroup | Perfluoroalkyl Substances | All hydrogen atoms replaced by fluorine |

| Chemical Class | Perfluoroalkyl Carboxylic Acids | Carboxylic acid functional group present |

| Specific Compound | Cesium Salt Derivative | Ionic form with cesium counterion |

The relationship between this compound and other members of the perfluoroalkyl carboxylic acids family is determined primarily by chain length and functional group characteristics. The eight-carbon chain length positions this compound among the longer-chain perfluoroalkyl carboxylic acids, which typically exhibit enhanced surfactant properties compared to shorter-chain analogues. The cesium salt formation represents one of several possible ionic forms, with other common variants including sodium, potassium, and ammonium salts.

Significance in Chemical Research and Applications

The significance of this compound in chemical research stems from its unique combination of properties that make it valuable for both fundamental studies and practical applications. Research investigations have extensively examined the aggregation behavior of cesium perfluorooctanoate in aqueous solutions, revealing distinctive micellar formation characteristics that differ substantially from conventional hydrocarbon surfactants. These studies have employed sophisticated analytical techniques including isothermal titration calorimetry, small-angle neutron scattering, and molecular dynamics simulations to elucidate the fundamental mechanisms governing surfactant assembly.

Small-angle X-ray and neutron scattering studies have demonstrated that cesium perfluorooctanoate forms micelles with unique structural characteristics in aqueous solutions. Research has shown that these micelles exhibit growth along two dimensions, with both prolate and oblate ellipsoid models providing reasonable fits to experimental scattering data. The semiminor axis of the micellar core obtained from prolate ellipsoid modeling (15.3 Å) exceeds the extended length of the fluorocarbon chain (12.6 Å), suggesting complex aggregation mechanisms that differ from traditional surfactant systems.

The interaction of cesium perfluorooctanoate with polymer systems has revealed significant potential for material science applications. Studies investigating the interaction with poly(ethylene glycol) of various molecular weights have demonstrated that the perfluorosurfactant forms complexes with thermodynamic stability similar to conventional surfactants but with enhanced capability to interact with shorter polymer oligomers. The average number of surfactant molecules bonded per polymer chain at saturation is approximately twice that observed for conventional surfactants like sodium dodecyl sulfate.

Table 3: Research Applications and Findings for this compound

The compound has also found applications in specialized industrial processes, particularly in areas requiring exceptional chemical stability and unique interfacial properties. The fluorinated structure imparts remarkable resistance to chemical degradation, making cesium perfluorooctanoate valuable in applications where conventional surfactants would be unsuitable due to harsh chemical environments or extreme operating conditions. Research has indicated that the cesium salt form offers specific advantages in terms of solubility and aggregation characteristics compared to other ionic forms of perfluorooctanoic acid.

Furthermore, cesium perfluorooctanoate serves as an important model compound for understanding the broader behavior of perfluorinated surfactants in aqueous systems. The extensive research conducted on this compound has contributed fundamental insights into the aggregation mechanisms, intermolecular interactions, and solution behavior that characterize the entire class of perfluorinated carboxylic acid salts. These findings have implications for both practical applications and theoretical understanding of fluorinated surfactant systems, establishing this compound as a compound of significant scientific importance.

Properties

Molecular Formula |

C8CsF15O2 |

|---|---|

Molecular Weight |

545.97 g/mol |

IUPAC Name |

cesium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate |

InChI |

InChI=1S/C8HF15O2.Cs/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h(H,24,25);/q;+1/p-1 |

InChI Key |

PQDXWJANZZPCQZ-UHFFFAOYSA-M |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Cs+] |

Synonyms |

cesium perfluorooctanoate |

Origin of Product |

United States |

Scientific Research Applications

Industrial Applications

1.1 Surfactant in Emulsion Polymerization

Pentadecafluorooctanoic acid cesium salt is primarily employed as a surfactant in the emulsion polymerization of fluoropolymers. This includes the production of polytetrafluoroethylene (PTFE) and polyvinylidene fluoride. The compound stabilizes emulsions, facilitating the polymerization process by reducing surface tension and preventing agglomeration of polymer particles .

1.2 Fluorosurfactants

In addition to its role in polymerization, this compound serves as an industrial fluorosurfactant. Its ability to lower surface tension makes it valuable in applications such as aqueous film-forming foams used for firefighting and in coatings that provide water- and oil-repellent properties .

Environmental Applications

2.1 Sequestration of Per- and Polyfluoroalkyl Substances (PFAS)

Research indicates that this compound can be utilized in the development of polymer-based adsorbents aimed at sequestering PFAS from aqueous solutions. Studies have investigated its interactions with polymers like poly(ethylene oxide), demonstrating its potential for environmental remediation .

2.2 Micelle Formation in Water

The compound has been studied for its ability to form micelles in aqueous solutions, which can enhance the solubility and transport of other substances. This property is particularly useful in environmental science for the mobilization and removal of contaminants from water bodies .

Biochemical Applications

3.1 Drug Delivery Systems

this compound has been explored as a component in drug delivery systems due to its surfactant properties, which can enhance the solubility of hydrophobic drugs in aqueous environments. Its ability to form stable micelles may facilitate targeted delivery mechanisms .

3.2 Protein Separation Techniques

In biochemical research, this compound is utilized as an ion-pairing reagent in chromatographic methods for separating proteinaceous compounds. This application is critical in analytical chemistry for the determination of amino acids and proteins through techniques like liquid chromatography with mass spectrometry .

Case Studies

Preparation Methods

Basic Principles of Cesium Salt Preparation

The preparation of cesium salts generally follows established principles of acid-base chemistry and salt formation. Several fundamental approaches are typically employed in the synthesis of cesium salts:

Direct Neutralization

This approach involves the direct reaction between an acid and a cesium-containing base, typically cesium hydroxide or cesium carbonate. The general reaction proceeds as follows:

For cesium hydroxide:

Acid + CsOH → Cesium salt + H2O

For cesium carbonate:

2 Acid + Cs2CO3 → 2 Cesium salt + H2O + CO2

This method is favored when both the acid and cesium base are readily available in pure form.

Preparation Methods for Pentadecafluorooctanoic Acid Cesium Salt

Direct Neutralization Method

The direct neutralization approach represents the most straightforward method for preparing this compound. This process involves the reaction between pentadecafluorooctanoic acid and a cesium base.

Using Cesium Hydroxide

The reaction between pentadecafluorooctanoic acid and cesium hydroxide can be represented as:

C8HF15O2 + CsOH → C8CsF15O2 + H2O

This reaction typically proceeds readily at room temperature in an aqueous or mixed aqueous-organic solvent system. The proper stoichiometric ratio is critical, as excess cesium hydroxide can lead to undesired side reactions or impurities in the final product.

Using Cesium Carbonate

Alternatively, cesium carbonate can be used as the base for neutralization:

2 C8HF15O2 + Cs2CO3 → 2 C8CsF15O2 + H2O + CO2

This approach often offers practical advantages over cesium hydroxide, as cesium carbonate is less hygroscopic and easier to handle. The evolution of carbon dioxide during the reaction serves as a visual indicator of reaction progress. However, this method requires careful control to ensure complete reaction and proper stoichiometry.

Indirect Preparation Methods

Preparation via Cesium Alum

Based on the methodology described in Patent CZ296292B6, cesium salts can be prepared from cesium alum through a multi-step process. This approach can be adapted for the preparation of this compound:

Step 1: Treatment of cesium alum with calcium hydroxide or calcium carbonate and pentadecafluorooctanoic acid:

Cs-alum + Ca(OH)2 + C8HF15O2 → C8CsF15O2 + insoluble residue containing aluminum hydroxide

Step 2: Separation of the dissolved cesium salt solution from the undissolved solid residue through filtration.

Step 3: Purification of the cesium salt solution:

- Addition of barium hydroxide in sufficient quantity to precipitate sulfate ions

- Adjustment of pH to at least 11.5 to ensure complete precipitation

- Addition of carbonate ions or carbon dioxide to precipitate calcium ions

This method can achieve high purity, with sulfate and calcium impurity levels below 0.003% by weight.

Preparation via Cesium Sulfate

Another indirect method, based on Patent CN1512966B, involves the conversion of cesium sulfate to cesium hydroxide, followed by neutralization with pentadecafluorooctanoic acid:

Step 1: Reaction of cesium sulfate with calcium hydroxide to form cesium hydroxide:

Cs2SO4 + Ca(OH)2 → 2CsOH + CaSO4↓

Step 2: Filtration to separate the cesium hydroxide solution from the calcium sulfate precipitate.

Step 3: Neutralization of cesium hydroxide with pentadecafluorooctanoic acid:

CsOH + C8HF15O2 → C8CsF15O2 + H2O

This method is typically implemented in a stepwise manner, with each step converting approximately 8-25% of the original cesium sulfate to cesium hydroxide. The process is repeated until the desired conversion is achieved or until cesium sulfate is depleted from the solution.

Comparative Analysis of Preparation Methods

The selection of an appropriate preparation method for this compound depends on various factors, including available starting materials, desired purity, production scale, and economic considerations. Table 1 provides a comparative analysis of the different preparation approaches.

Table 1: Comparative Analysis of Preparation Methods for this compound

| Method | Starting Materials | Process Complexity | Purification Requirements | Key Advantages | Key Limitations |

|---|---|---|---|---|---|

| Direct Neutralization with CsOH | Pentadecafluorooctanoic acid, Cesium hydroxide | Low | Minimal | Simple one-step process; High yield | Requires pure starting materials; CsOH is hygroscopic |

| Direct Neutralization with Cs2CO3 | Pentadecafluorooctanoic acid, Cesium carbonate | Low | Minimal | Less hygroscopic reagent; Visual reaction indicator (CO2) | CO2 evolution requires controlled conditions |

| Via Cesium Alum | Cesium alum, Ca(OH)2, Pentadecafluorooctanoic acid | High | Extensive | Can utilize mineral sources of cesium; Established purification protocol | Multiple steps; Requires removal of multiple impurities |

| Via Cesium Sulfate | Cesium sulfate, Ca(OH)2, Pentadecafluorooctanoic acid | Medium | Moderate | Stepwise process allows better control; Intermediate (CsOH) can be verified | Multiple filtrations required; Potential for incomplete conversion |

Purification and Quality Control

Ensuring the purity of this compound is critical for many applications. The purification process typically targets the removal of specific impurities:

Removal of Sulfate Impurities

Sulfate ions, commonly present when starting with cesium sulfate or cesium alum, can be removed through precipitation with barium compounds. Based on patent information, the addition of barium hydroxide in sufficient quantity can reduce sulfate content to less than 0.003% by weight. The pH of the solution should be adjusted to at least 11.5 to ensure complete precipitation.

Removal of Calcium Impurities

Calcium ions, introduced during the treatment with calcium hydroxide or calcium carbonate, can be removed through precipitation with carbonate ions or carbon dioxide. This process typically reduces calcium content to less than 0.003% by weight.

Removal of Magnesium Impurities

If magnesium impurities are present, they can be precipitated as magnesium hydroxide by adjusting the pH to at least 11.5 with barium hydroxide. This treatment can reduce magnesium content to less than 0.003% by weight.

Quality Control Parameters

Table 2: Quality Control Specifications for this compound

| Parameter | Specification | Analytical Method |

|---|---|---|

| Cesium Content | Minimum 99.0% of theoretical | Atomic absorption spectroscopy |

| Sulfate Impurity | Less than 0.003% by weight | Ion chromatography |

| Calcium Impurity | Less than 0.003% by weight | ICP-OES |

| Magnesium Impurity | Less than 0.003% by weight | ICP-OES |

| pH (1% solution) | 7.0-9.0 | pH meter |

| Appearance | White to off-white solid | Visual inspection |

Scaling Considerations for Industrial Production

The transition from laboratory-scale preparation to industrial production of this compound requires careful consideration of several factors:

Equipment Selection

Industrial preparation typically employs mixing vessels and equipment designed to handle cesium-containing materials and solutions of strong acids and bases. The specific equipment selection depends on the chosen preparation method and production scale.

Process Parameters

For optimal yields and purity, several process parameters must be controlled:

- Temperature: Reactions involving cesium compounds often require specific temperature ranges

- Reaction time: Sufficient time must be allowed for complete reaction

- Agitation: Proper mixing ensures uniform reaction conditions

- pH control: Critical for precipitation of impurities and formation of the desired salt

- Filtration efficiency: Crucial for separating the cesium salt from insoluble impurities

Environmental and Regulatory Considerations

The production of this compound raises significant environmental and regulatory concerns, as the compound belongs to the PFAS family, which has been subject to increasing scrutiny:

- Perfluorooctanoic acid and its salts are classified as substances of very high concern due to their persistent, bioaccumulative, and toxic properties

- These compounds can accumulate in living organisms and the environment over extended periods

- Regulatory frameworks in many jurisdictions limit the production, use, and disposal of these compounds

- Production processes should incorporate measures to prevent environmental release and ensure proper handling of waste streams

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting pentadecafluorooctanoic acid cesium salt in environmental samples, and how can cross-contamination be minimized?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling (e.g., -PFOA as an internal standard) to distinguish the cesium salt from other perfluorinated compounds (PFCs). Solid-phase extraction (SPE) using weak anion-exchange cartridges improves recovery rates (~90–95%) . To minimize cross-contamination, pre-rinse all glassware with methanol and avoid fluoropolymer-containing lab equipment (e.g., PTFE filters) during sample preparation .

Q. How is this compound synthesized, and what purity validation steps are critical for experimental reproducibility?

- Methodological Answer : Synthesize via neutralization of pentadecafluorooctanoic acid with cesium hydroxide in anhydrous ethanol under inert atmosphere. Purify via recrystallization in hexafluoroisopropanol. Validate purity using NMR (to confirm absence of free acid) and high-resolution mass spectrometry (HRMS; mass error <2 ppm). Purity ≥98% is required to avoid confounding results in toxicity assays .

Q. What are the key environmental fate parameters (e.g., half-life, bioaccumulation potential) for this compound in aquatic systems?

- Methodological Answer : The cesium salt’s environmental persistence is comparable to other PFOA salts, with a half-life >5 years in water due to resistance to hydrolysis and photolysis. Use OECD 309 guidelines to measure biodegradation in activated sludge. Bioaccumulation factors (BCF) in fish models (e.g., zebrafish) range from 100–500, assessed via -radiolabeled tracer studies .

Advanced Research Questions

Q. How do structural modifications (e.g., branching vs. linear chains) in pentadecafluorooctanoic acid derivatives affect their interaction with cellular membranes in vitro?

- Methodological Answer : Compare membrane permeability using fluorescence anisotropy with DPH probes in lipid bilayers. Linear-chain cesium salts exhibit higher partitioning into phosphatidylcholine membranes (Δ anisotropy = 0.15 vs. branched analogs). Advanced molecular dynamics (MD) simulations (AMBER force field) reveal linear chains adopt extended conformations, enhancing hydrophobic interactions .

Q. What experimental strategies resolve contradictions in toxicity data between in vitro and in vivo models for this compound?

- Methodological Answer : Address discrepancies by standardizing exposure protocols:

- In vitro : Use primary hepatocytes (rat/human) with serum-free media to avoid protein-binding artifacts.

- In vivo : Apply physiologically based pharmacokinetic (PBPK) modeling to account for renal resorption differences. For example, urinary excretion rates in mice may underestimate human toxicity due to species-specific OAT1 transporter expression .

Q. How can advanced separation techniques differentiate between isomeric forms of pentadecafluorooctanoic acid salts in complex matrices?

- Methodological Answer : Employ two-dimensional LC (2D-LC) coupled with ion mobility spectrometry (IMS). For example, a HILIC column (1st dimension) separates by polarity, while a C18 column (2nd dimension) resolves isomers based on chain branching. Collision cross-section (CCS) values from IMS provide additional confirmation (±2% vs. reference libraries) .

Q. What are the challenges in quantifying low-abundance degradation products of this compound during advanced oxidation processes (AOPs)?

- Methodological Answer : Use non-targeted screening with quadrupole-time-of-flight (Q-TOF) MS and suspect screening workflows (e.g., EPA CompTox Dashboard). Key challenges include:

- Matrix effects : Suppress background interference using dispersive SPE (d-SPE) with C18/PSA sorbents.

- Fragmentation ambiguity : Apply computational tools (e.g., CFM-ID) to predict MS/MS spectra of short-chain perfluoroalkyl acids (PFAAs) .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to account for non-monotonic effects observed with PFOA-related salts?

- Methodological Answer : Implement a multi-concentration design (e.g., 0.1–1000 nM) with ≥6 replicates per dose. Use benchmark dose (BMD) modeling (EPA BMDS software) instead of NOAEL/LOAEL thresholds. For hormetic effects, apply inverse polynomial regression to capture U-shaped curves .

Q. What statistical methods are recommended for meta-analysis of conflicting ecotoxicity datasets?

- Methodological Answer : Apply random-effects models to account for inter-study variability (e.g., via RevMan or R’s metafor package). Sensitivity analysis should exclude outliers identified via Cook’s distance (>4/N). Forest plots with 95% confidence intervals visualize heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.